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Introduction
GNA11, a member of the Gq alpha subunit family of heterotrimeric G proteins, is a critical

transducer of signals from G protein-coupled receptors (GPCRs). Its activation initiates a

cascade of intracellular events with profound physiological consequences. Understanding the

expression profile of GNA11 across various human tissues is paramount for elucidating its role

in both normal physiology and pathological conditions, and for the development of targeted

therapeutics. This technical guide provides a comprehensive overview of GNA11 expression,

detailing quantitative data, experimental methodologies, and the core signaling pathway it

governs.

Quantitative Expression of GNA11
The expression of GNA11 varies across different human tissues at both the messenger RNA

(mRNA) and protein levels. The following tables summarize quantitative data from prominent

publicly available databases, providing a comparative view of GNA11 abundance.

GNA11 mRNA Expression in Human Tissues
The Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide

extensive RNA sequencing (RNA-seq) data across a wide array of non-diseased human

tissues. The data is presented in Transcripts Per Million (TPM) and normalized TPM (nTPM),
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which are units that account for sequencing depth and gene length, allowing for comparison of

expression levels across different samples and genes.[1][2][3]
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Tissue GTEx Median TPM
Human Protein Atlas
Consensus nTPM

Adipose - Subcutaneous 15.6 28.1

Adrenal Gland 22.1 35.8

Artery - Aorta 25.4 41.2

Artery - Coronary 21.7 35.1

Artery - Tibial 24.9 40.3

Brain - Cerebellum 12.3 20.0

Brain - Cortex 10.9 17.7

Breast - Mammary Tissue 11.5 18.6

Colon - Transverse 33.1 53.6

Esophagus - Mucosa 19.8 32.1

Heart - Left Ventricle 14.2 23.0

Kidney - Cortex 18.9 30.6

Liver 12.8 20.7

Lung 17.5 28.3

Muscle - Skeletal 8.7 14.1

Ovary 28.4 45.9

Pancreas 16.3 26.4

Pituitary 26.7 43.2

Prostate 20.1 32.5

Skin - Sun Exposed (Lower

leg)
13.4 21.7

Small Intestine - Terminal

Ileum
30.5 49.3
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Spleen 23.8 38.5

Stomach 21.2 34.3

Testis 15.9 25.7

Thyroid 29.6 47.9

Uterus 24.1 39.0

Vagina 18.3 29.6

Data sourced from the GTEx Portal and The Human Protein Atlas.[2][4] TPM and nTPM values

are indicators of relative mRNA abundance.

GNA11 Protein Abundance in Human Tissues
The PaxDb (Protein Abundance Database) provides data on protein abundance, often

expressed in parts per million (ppm), which represents the fraction of a specific protein in the

total proteome of a given tissue.[5][6][7][8][9] The Human Protein Atlas also provides qualitative

assessments of protein expression based on immunohistochemistry.
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Tissue PaxDb Abundance (ppm)
Human Protein Atlas
Staining

Adipose tissue 1.8 Low

Adrenal gland 15.3 Medium

Appendix 8.2 Medium

Bone marrow 3.5 Low

Brain (Cerebral Cortex) 4.1 Medium

Colon 12.7 Medium

Duodenum 9.8 Medium

Endometrium 6.4 Medium

Esophagus 7.1 Medium

Fallopian tube 11.5 Medium

Gallbladder 14.2 Medium

Heart muscle 5.6 Medium

Kidney 6.9 Medium

Liver 3.3 Low

Lung 4.8 Medium

Lymph node 5.2 Medium

Ovary 135.0 High

Pancreas 6.2 Medium

Placenta 10.1 Medium

Prostate 8.9 Medium

Rectum 11.3 Medium

Salivary gland 7.5 Medium

Skin 2.7 Low
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Small intestine 10.4 Medium

Spleen 9.1 Medium

Stomach 8.3 Medium

Testis 130.0 High

Thyroid gland 18.6 Medium

Tonsil 6.7 Medium

Urinary bladder 5.9 Medium

Data sourced from PaxDb and The Human Protein Atlas.[4][5] PaxDb values are integrated

from multiple datasets and represent relative protein abundance. HPA staining is a qualitative

assessment.

Experimental Protocols
Accurate determination of GNA11 expression relies on robust and well-defined experimental

methodologies. This section provides detailed protocols for the key techniques used to quantify

GNA11 mRNA and protein levels.

Immunohistochemistry (IHC) for GNA11 Protein
Detection
IHC is used to visualize the distribution and localization of GNA11 protein in tissue sections.

1. Tissue Preparation:

Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room

temperature.

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[10][11]

Clear the tissue in xylene and embed in paraffin wax.[10][11]

Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[12]
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2. Deparaffinization and Rehydration:

Bake slides at 60°C for at least 30 minutes.

Immerse slides in two changes of xylene for 5 minutes each.

Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a

rinse in distilled water.[13]

3. Antigen Retrieval:

Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[11]

Heat the buffer to 95-100°C in a water bath or microwave and incubate for 20 minutes.

Allow slides to cool to room temperature for at least 20 minutes.[11]

4. Staining:

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for

10-15 minutes.[10]

Rinse slides with phosphate-buffered saline (PBS).

Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at

room temperature.[12]

Incubate with a primary antibody against GNA11 (e.g., a rabbit polyclonal antibody) diluted in

blocking buffer (typically 1:50 to 1:200 dilution) overnight at 4°C in a humidified chamber.[14]

Wash slides three times with PBS.

Incubate with a biotinylated goat anti-rabbit secondary antibody for 30-60 minutes at room

temperature.[13]

Wash slides three times with PBS.
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Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30

minutes.

Wash slides three times with PBS.

Visualize the signal by adding 3,3'-diaminobenzidine (DAB) substrate, and monitor for color

development (typically 1-5 minutes).[12]

Stop the reaction by rinsing with distilled water.

5. Counterstaining and Mounting:

Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.[15]

"Blue" the sections in running tap water.

Dehydrate through graded ethanol and clear in xylene.

Mount with a permanent mounting medium and coverslip.

Western Blotting for GNA11 Protein Quantification
Western blotting is used to detect and quantify GNA11 protein in tissue or cell lysates.

1. Sample Preparation (Tissue Lysate):

Homogenize ~20-30 mg of frozen tissue in 200 µL of ice-cold RIPA lysis buffer containing

protease and phosphatase inhibitors.[16]

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA

or Bradford assay.

2. SDS-PAGE and Protein Transfer:

Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
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Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained

protein ladder.

Perform electrophoresis until the dye front reaches the bottom of the gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane using a wet or semi-dry transfer system.[17]

3. Immunodetection:

Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

Incubate the membrane with a primary antibody against GNA11 diluted in blocking buffer

(e.g., 1:500-1:2000) overnight at 4°C with gentle agitation.[14]

Wash the membrane three times for 5-10 minutes each with TBST.[17]

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in

blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

4. Signal Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5

minutes.

Capture the chemiluminescent signal using an imaging system or X-ray film.

For quantification, ensure that the signal is within the linear range of detection and normalize

to a loading control protein (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-seq) for GNA11 mRNA
Quantification
RNA-seq provides a comprehensive and quantitative analysis of the transcriptome, including

the expression level of GNA11.
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1. RNA Extraction:

Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a

commercial RNA extraction kit.

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an

automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity

Number (RIN). A RIN value ≥ 7 is generally recommended.

2. Library Preparation:

Enrich for mRNA from total RNA using oligo(dT)-magnetic beads to capture polyadenylated

transcripts.

Fragment the enriched mRNA into smaller pieces.

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random

primers.

Synthesize the second cDNA strand.

Perform end-repair, A-tailing, and ligation of sequencing adapters.

Amplify the library by PCR to generate a sufficient quantity for sequencing.

3. Sequencing:

Quantify the final library and assess its quality.

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

The choice of sequencing depth (number of reads) will depend on the experimental goals.

4. Data Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38)

using a splice-aware aligner such as STAR or HISAT2.[18]
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Quantification: Count the number of reads mapping to each gene using tools like

featureCounts or HTSeq.

Normalization: Normalize the raw counts to account for differences in library size and gene

length. Common normalization methods include Transcripts Per Million (TPM) and

Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For differential

expression analysis, methods like DESeq2 or edgeR are used.[19]

Signaling Pathways and Experimental Workflows
GNA11 Signaling Pathway
GNA11 is a key component of the Gq/11 signaling pathway, which is activated by a variety of

GPCRs.[20][21][22] Upon receptor activation, GNA11 exchanges GDP for GTP, leading to its

dissociation from the Gβγ dimer and subsequent activation of downstream effectors.[23] The

canonical effector of activated GNA11 is Phospholipase C-beta (PLCβ).[24] PLCβ then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 diffuses through the cytoplasm to

bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca2+).[23] DAG, along with the increased intracellular Ca2+, activates Protein Kinase

C (PKC).[26] These signaling events ultimately lead to a wide range of cellular responses,

including proliferation, differentiation, and contraction.[27][28]
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Caption: The GNA11 (Gq/11) signaling pathway.
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Experimental Workflow: Quantification of GNA11
Expression
The following diagram illustrates a typical experimental workflow for quantifying GNA11

expression in human tissue samples, integrating both protein and mRNA level analyses.
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Caption: Workflow for GNA11 expression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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